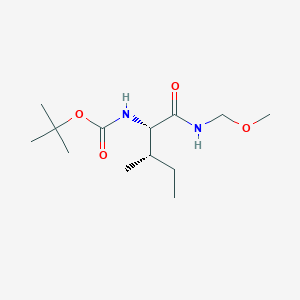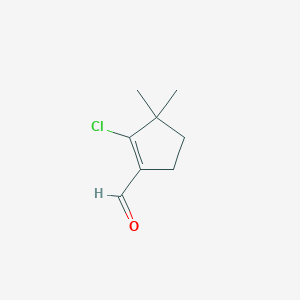![molecular formula C8H8BrN3S B13012370 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with a bromomethyl and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Introduction of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Coupling Products: Complex heterocyclic compounds with extended conjugation or functionalization.
Scientific Research Applications
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-(Bromomethyl)-4-(ethylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,3]triazine
Uniqueness
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to the specific combination of substituents on the pyrrolo[2,1-f][1,2,4]triazine core. The presence of both bromomethyl and methylthio groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-(bromomethyl)-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8BrN3S/c1-13-8-7-6(4-9)2-3-12(7)11-5-10-8/h2-3,5H,4H2,1H3 |
InChI Key |
DRHWUYKHAWWPTO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NN2C1=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)

![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)








![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
